1,4-Dimethyl-3H-phenoxazin-3-one
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Overview
Description
1,4-Dimethyl-3H-phenoxazin-3-one is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic electronics, and medicinal chemistry. Phenoxazine derivatives, including this compound, have garnered significant interest due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3H-phenoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by oxidative cyclization. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that may include acidic or basic catalysts.
Major Products
Scientific Research Applications
1,4-Dimethyl-3H-phenoxazin-3-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3H-phenoxazin-3-one involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular processes such as oxidative stress response, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one
- 3-Amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one
- 2-Aminophenoxazine-3-one
Uniqueness
1,4-Dimethyl-3H-phenoxazin-3-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
832733-83-2 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1,4-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3 |
InChI Key |
XEEGSQHQESIUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C |
Origin of Product |
United States |
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